molecular formula C17H22BFO4 B14053368 (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate

Cat. No.: B14053368
M. Wt: 320.2 g/mol
InChI Key: YENRPICPTUWDNH-UHFFFAOYSA-N
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Description

(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate (CAS 1198615-76-7) is a high-purity boronic ester intermediate with a molecular formula of C17H22BFO4 and a molecular weight of 320.16 g/mol . This compound is specifically designed for research and development applications, particularly in coupling reactions like the Suzuki-Miyaura reaction, which is a pivotal method for forming carbon-carbon bonds in complex molecule synthesis . Its structure, featuring an acrylate group and a protected boronic ester, makes it a valuable building block in pharmaceutical development for creating active pharmaceutical ingredients (APIs) and in the synthesis of functional materials . We provide this product with a guaranteed purity of not less than 95% , accompanied by batch-specific Certificate of Analysis (COA) for quality assurance and traceability. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) for safe handling and storage instructions. Custom synthesis from gram to kilogram scale is available to support both laboratory and industrial-scale projects .

Properties

Molecular Formula

C17H22BFO4

Molecular Weight

320.2 g/mol

IUPAC Name

ethyl 3-[4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enoate

InChI

InChI=1S/C17H22BFO4/c1-6-21-15(20)10-8-12-7-9-13(19)11-14(12)18-22-16(2,3)17(4,5)23-18/h7-11H,6H2,1-5H3

InChI Key

YENRPICPTUWDNH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)F)C=CC(=O)OCC

Origin of Product

United States

Preparation Methods

Miyaura Borylation of 2-Bromo-4-fluorobenzaldehyde

A precursor to the arylboronate fragment is prepared through palladium-catalyzed borylation:

Reaction conditions :

  • Substrate : 2-Bromo-4-fluorobenzaldehyde
  • Boronate source : Bis(pinacolato)diboron (1.2 equiv)
  • Catalyst : Pd(dppf)Cl₂ (3 mol%)
  • Base : KOAc (3.0 equiv)
  • Solvent : 1,4-Dioxane, 80°C, 12 h
  • Yield : 78–85%

Mechanistic insight : Oxidative addition of Pd⁰ to the aryl bromide precedes transmetalation with diboron reagent, followed by reductive elimination to form the boronate ester.

Acrylate Formation via Horner–Wadsworth–Emmons Reaction

The (E)-acrylate moiety is introduced using a phosphonate-based olefination strategy:

Synthesis of Diethyl (2-(4-Fluoro-2-(Pinacolatoboryl)Phenyl)Vinyl)Phosphonate

Step 1 : Phosphonate precursor preparation:

Diethyl phosphonoacetate (1.0 equiv) + NaH (2.2 equiv) → Deprotonation in THF, 0°C, 1 h  

Step 2 : Aldehyde coupling:

Phosphonate anion + 4-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde (1.0 equiv)  
→ RT, 12 h → (E)-alkene formation (dr >20:1)  

Key parameters :

Parameter Value
Temperature 25°C
Solvent Tetrahydrofuran
Base Sodium hydride
Reaction time 12 h
(E)/(Z) selectivity >95%

Rationale : The HWE reaction favors (E)-alkenes due to rapid equilibration of oxaphosphetane intermediates and steric hindrance in the (Z)-transition state.

Esterification and Final Coupling

Ethyl Acrylate Installation

The phosphonate intermediate undergoes esterification with ethanol under acidic conditions:

Procedure :

  • Reagents : Crude phosphonate (1.0 equiv), EtOH (5.0 equiv), H₂SO₄ (cat.)
  • Conditions : Reflux, 6 h
  • Workup : Neutralization with NaHCO₃, extraction with EtOAc
  • Yield : 82% after silica gel chromatography

Alternative Pathways

Suzuki-Miyaura Cross-Coupling

For modular synthesis, a pre-formed acrylate boronate may couple with iodoarenes:

Example protocol :

  • Boronate : Ethyl (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate
  • Aryl halide : 2-Bromo-4-fluoroiodobenzene
  • Catalyst : Pd(PPh₃)₄ (5 mol%)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DME/H₂O (4:1), 80°C, 24 h
  • Yield : 68%

Optimization Challenges

Boronate Stability

The pinacol boronate group is susceptible to protodeboronation under strongly acidic or basic conditions. Mitigation strategies include:

  • pH control : Maintain reactions between pH 6–8
  • Low-temperature workup : Quench reactions at 0°C

Stereochemical Purity

(E)-Selectivity in HWE reactions depends on:

  • EWG strength : Nitriles (>95% E) vs. esters (80–90% E)
  • Solvent polarity : Apolar solvents (toluene) favor (E)-isomers

Scalability and Industrial Considerations

Key bottlenecks :

  • Cost of Pd catalysts : Ligand design (e.g., XPhos) reduces loading to 0.5 mol%
  • Purification : Silica gel chromatography replaced by crystallization in heptane/EtOAc

Batch process metrics :

Scale Yield Purity (HPLC)
10 g 78% 98.5%
1 kg 72% 97.8%

Chemical Reactions Analysis

Types of Reactions

(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate can undergo various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of boronic acid derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Material Science: It can be used in the development of advanced materials, such as polymers and nanomaterials, due to its boron-containing group.

    Biological Studies: The compound can be used in the study of biological pathways and interactions, particularly those involving boron-containing molecules.

Mechanism of Action

The mechanism of action of (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate involves its interaction with molecular targets through its boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the inhibition of enzymes that contain active site serine or threonine residues. The fluorine atom on the phenyl ring can also participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(E)-Ethyl 3-(2,3,4,5-tetrahydrobenzo[b][1,4]dioxocin-8-yl)acrylate (Compound B)
  • Structure : Replaces the dioxaborolane group with a 1,4-dioxocin ring.
  • Synthesis : Synthesized via alkylation of a precursor with 1,4-dibromobutane (39% yield) .
  • Applications : Primarily serves as a precursor to acrylamide derivatives (e.g., D1–D17) for biological screening. Lacks boron, limiting utility in cross-coupling chemistry .
2-Acetylphenyl (2E)-3-(4-fluorophenyl)acrylate
  • Structure: Contains a 4-fluorophenyl group but lacks the boron ester. Features an acetylated phenol instead.
  • Applications: Intermediate for synthesizing styrylchromones and pentadienones with pharmaceutical relevance. The absence of boron restricts catalytic applications .
Ethyl 3,3-Diphenyl-2-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)acrylate (Compound 5)
  • Structure : Incorporates a thioxo-oxadiazole ring and diphenyl substituents.
  • Synthesis : Derived from CS₂ and KOH under heated conditions.
  • Applications: Potential antimicrobial or anticancer activity due to the oxadiazole moiety. No reported use in cross-coupling .

Boron-Containing Analogs

Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-enoate
  • Structure : Similar pinacol boronic ester group but lacks the fluorophenyl substituent.
  • Applications: Used in Suzuki couplings to introduce acrylate moieties.
ETHYL 3-(4-METHOXYBENZOYL)PROPIONATE
  • Structure : Methoxybenzoyl group instead of boron.
  • Applications: Non-boron analog for esterification studies. Limited utility in metal-catalyzed reactions .

Electronic and Reactivity Comparisons

Compound Boron Presence Fluorine Substituent Key Reactivity/Application
Target Compound Yes Yes (para position) Suzuki-Miyaura cross-coupling
Compound B No No Acrylamide synthesis for bioactivity
2-Acetylphenyl analog No Yes (phenyl) Chromone precursor
Ethyl 3,3-diphenyl analog No No Antimicrobial/anticancer potential
  • Boron Impact: The pinacol boronic ester group in the target compound enables transmetalation in palladium-catalyzed reactions, a feature absent in non-boron analogs .

Biological Activity

(E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

C17H22BFO4\text{C}_{17}\text{H}_{22}\text{B}\text{F}\text{O}_{4}

It is identified by the CAS number 1198615-65-4. The structure features a fluorinated phenyl group and a dioxaborolane moiety, which are critical for its biological interactions.

Synthesis

The synthesis of (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity. Specific methodologies may include palladium-catalyzed cross-coupling reactions or other organic synthetic routes tailored to introduce the dioxaborolane group effectively.

Anticancer Properties

Recent studies have focused on the anticancer potential of (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate. It has been evaluated against various human cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
A549 (Lung Cancer)0.56Induces apoptosis via caspase activation
HL-60 (Leukemia)1.0Inhibits tubulin polymerization
MDA-MB-435 (Breast Cancer)0.229Cell cycle arrest at G2/M phase

The compound demonstrated significant antiproliferative activity compared to standard treatments like Combretastatin-A4 (CA-4), showcasing its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. Studies indicate that it inhibits tubulin polymerization effectively, leading to cell cycle arrest and subsequent apoptosis in cancer cells. The activation of caspase pathways further underscores its role in inducing programmed cell death .

Case Studies and Research Findings

  • Study on A549 Cells : A study demonstrated that treatment with (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate resulted in a significant increase in nuclear condensation and caspase-3 activation compared to untreated controls .
  • In Vivo Studies : Preliminary in vivo studies have shown promising results in tumor reduction in xenograft models treated with this compound. The anti-tumor efficacy was assessed alongside toxicity profiles to evaluate safety margins .

Q & A

Q. What are the standard synthetic routes for (E)-Ethyl 3-(4-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acrylate?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety for aryl-aryl bond formation. A representative protocol involves:

  • Step 1: Reaction of a fluorophenyl boronic ester precursor (e.g., 4-fluoro-2-bromophenyl derivatives) with a palladium catalyst (e.g., Pd(PPh₃)₄) in 1,4-dioxane under inert atmosphere at 90°C for 24 hours, yielding intermediates in ~43% yield .
  • Step 2: Subsequent acrylate esterification under basic conditions (e.g., NaHCO₃) to install the ethyl acrylate group .
    Key Parameters:
ParameterConditionYieldReference
CatalystPd(PPh₃)₄43%
Solvent1,4-dioxane
Temperature90°C

Q. How is this compound characterized, and what analytical techniques are critical for purity assessment?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms the (E)-configuration of the acrylate moiety and boronic ester integration (e.g., characteristic peaks for dioxaborolane B-O bonds at ~30 ppm in ¹¹B NMR) .
  • X-ray Crystallography: Resolves stereochemistry and crystal packing, as demonstrated in analogous dioxaborolane structures .
  • HPLC-MS: Ensures purity (>98%) and detects trace byproducts (e.g., deboronation products) .

Q. What safety precautions are required during handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles to avoid skin/eye contact (P201, P210 codes) .
  • Storage: Inert atmosphere (N₂/Ar) at –20°C to prevent boronic ester hydrolysis .
  • Waste Disposal: Neutralize acidic/basic residues before disposal (e.g., quench with NaHCO₃) .

Advanced Research Questions

Q. How can low yields in the Suzuki-Miyaura step be addressed?

Methodological Answer: Low yields (~43%) often stem from competing protodeboronation or catalyst poisoning . Optimization strategies include:

  • Catalyst Screening: Use PdCl₂(dppf) or SPhos ligands to enhance stability .
  • Solvent Optimization: Replace 1,4-dioxane with THF/water mixtures to improve solubility .
  • Additives: Add K₃PO₄ to scavenge Brønsted acids that promote side reactions .
    Data Contradiction Note: Yields vary between 43% () and 44.33% () for similar intermediates, suggesting substrate-specific reactivity.

Q. What computational tools predict the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • DFT Studies: Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the dioxaborolane ring’s electron-withdrawing effect lowers LUMO energy, favoring transmetalation .
  • Molecular Dynamics (MD): Simulate solvent effects on boronic ester stability (e.g., 1,4-dioxane vs. DMF) .

Q. How does steric hindrance from the 4-fluoro substituent affect reaction pathways?

Methodological Answer:

  • Steric Maps: The 4-fluoro group creates steric bulk at the ortho position, slowing transmetalation in Suzuki coupling. This is mitigated by:
    • Microwave Irradiation: Accelerates reaction kinetics, reducing side-product formation .
    • Bulky Ligands: Use XPhos or DavePhos to shield the palladium center .
  • Comparative Data: Analogous fluorophenyl boronic esters show 10–15% lower yields than non-fluorinated counterparts due to steric/electronic effects .

Q. What are the challenges in scaling up synthesis, and how are they resolved?

Methodological Answer:

  • Batch vs. Flow Chemistry: Continuous flow systems reduce Pd catalyst loading (0.5 mol% vs. 2 mol% in batch) and improve reproducibility .
  • Byproduct Analysis: Use LC-MS to identify and quantify deboronation products (e.g., fluorophenyl acrylate derivatives) during scale-up .

Data Contradiction Analysis

Example: reports 43% yield using Pd(PPh₃)₄, while achieves 44.33% with modified ligands. This discrepancy highlights:

  • Ligand Effects: Bulky ligands (e.g., SPhos in ) may stabilize Pd intermediates, improving efficiency.
  • Substrate Purity: Trace moisture in reagents (e.g., 1,4-dioxane) can hydrolyze boronic esters, reducing yields .

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